2-Bromo-3-(trifluoromethoxy)pyridine

Catalog No.
S999207
CAS No.
1206978-11-1
M.F
C6H3BrF3NO
M. Wt
241.995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(trifluoromethoxy)pyridine

CAS Number

1206978-11-1

Product Name

2-Bromo-3-(trifluoromethoxy)pyridine

IUPAC Name

2-bromo-3-(trifluoromethoxy)pyridine

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.995

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H

InChI Key

BHUNBMCBYFTPAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Br)OC(F)(F)F

Synonyms

2-BroMo-3-(trifluoroMethoxy)pyridine

Agrochemical and Pharmaceutical Industries

Palladium-Catalyzed Direct Arylation of Heteroarenes

Synthesis of Trifluoromethylpyridines

Synthesis of Fluorinated Organic Compounds

2-Bromo-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrF3NC_6H_3BrF_3N and a molecular weight of approximately 225.99 g/mol. This compound features a bromine atom and a trifluoromethoxy group attached to a pyridine ring, contributing to its unique chemical properties. The trifluoromethoxy group enhances the compound's electron-withdrawing characteristics, which can influence its reactivity and interactions in various chemical environments .

, particularly those involving nucleophilic substitution and electrophilic aromatic substitution. Its structure allows it to engage in cross-coupling reactions, which are vital in synthetic organic chemistry for forming carbon-carbon bonds. Additionally, 2-Bromo-3-(trifluoromethoxy)pyridine may undergo Diels-Alder cycloadditions, which are significant for constructing complex cyclic structures .

Research indicates that pyridine derivatives, including 2-Bromo-3-(trifluoromethoxy)pyridine, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents. Furthermore, the interaction of related compounds with plasmid DNA indicates that they may have therapeutic potential in gene delivery systems.

Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine can be achieved through several methods:

  • Direct Halogenation: The bromination of 3-(trifluoromethoxy)pyridine using bromine or a brominating agent.
  • Electrophilic Aromatic Substitution: Utilizing electrophiles to introduce the bromine atom onto the pyridine ring.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques with suitable precursors to form the desired product .

2-Bromo-3-(trifluoromethoxy)pyridine has several applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.
  • Material Science: The compound's electronic properties may be useful in developing nonlinear optical materials.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules .

Interaction studies have demonstrated that compounds similar to 2-Bromo-3-(trifluoromethoxy)pyridine can interact with DNA and proteins, indicating their potential use in biochemistry and molecular biology. For instance, studies on related pyridine derivatives have shown their ability to intercalate with DNA, which is crucial for designing drugs targeting genetic material.

Several compounds share structural similarities with 2-Bromo-3-(trifluoromethoxy)pyridine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine0.91Contains a nitro group, enhancing polar character
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine0.85Contains a chlorine atom, affecting reactivity
2-Bromo-4-(trifluoromethyl)pyridine0.82Different position of substitution on the pyridine ring
2-Bromo-5-(trifluoromethyl)pyridine0.78Similar trifluoromethyl group but different position

These comparisons illustrate how variations in substituents can significantly alter the chemical behavior and potential applications of these compounds .

The development of fluorinated heterocyclic compounds traces its origins to foundational work conducted nearly a century ago. The history of fluorinated heterocycles can be traced back to the seminal work of Chichibabin who carried out the synthesis of 2-fluoropyridine over 90 years ago. However, substantial progress in this field remained limited until approximately four decades later, when the 1950s witnessed the development of new synthetic methodologies and more readily-handled fluorinating agents. This period marked a transformative era in fluorine chemistry, establishing the foundation for modern organofluorine synthesis.

The 1950s brought remarkable breakthroughs that demonstrated the pharmaceutical potential of fluorinated heterocycles. During this pivotal decade, 5-fluorouracil was successfully prepared through a rational approach to developing new anti-cancer agents. The effectiveness of this drug heralded the development of many related anti-cancer agents that still maintain important clinical applications five decades after the original discovery. This success story was complemented by another major advancement with the discovery of the fluoroquinolone family of antibiotics in the early 1970s. A particularly important member of this group, ciprofloxacine, received approval for human use in the United States during the late 1980s, and extensive research continues in the development of new fluoroquinolones.

The evolution of fluorinated heterocycle chemistry has been driven by the unique properties that fluorine atoms impart to organic molecules. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in the molecules' physical and chemical properties. These changes can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. The introduction of fluorine into medicinal entities has primarily focused on aryl fluorination and trifluoromethylation, with fascinating developments in synthetic methodology continuing to emerge.

Structural Characteristics of 2-Bromo-3-(trifluoromethoxy)pyridine

2-Bromo-3-(trifluoromethoxy)pyridine represents a sophisticated example of multi-functional heterocyclic architecture, incorporating both halogen and fluorinated ether functionalities within a single pyridine framework. The compound possesses the molecular formula C₆H₃BrF₃NO with a molecular weight of 242 atomic mass units. The Chemical Abstracts Service registry number 1206978-11-1 uniquely identifies this compound in chemical databases worldwide.

The structural framework of this compound centers on a pyridine ring system bearing two distinct substituents that significantly influence its chemical reactivity and physical properties. The bromine atom occupies the 2-position, adjacent to the nitrogen heteroatom, while the trifluoromethoxy group is positioned at the 3-position. This specific substitution pattern creates a unique electronic environment that affects both the electrophilic and nucleophilic character of various positions on the pyridine ring.

PropertyValueReference
Molecular FormulaC₆H₃BrF₃NO
Molecular Weight242 g/mol
Chemical Abstracts Service Number1206978-11-1
International Union of Pure and Applied Chemistry Name2-bromo-3-(trifluoromethoxy)pyridine
Simplified Molecular Input Line Entry SystemFC(F)(F)OC1=C(Br)N=CC=C1

The trifluoromethoxy group represents one of the most electronically demanding substituents in organic chemistry, combining the electron-withdrawing effects of three fluorine atoms with the unique geometric constraints of the carbon-oxygen bond. The trifluoromethoxy group has made a remarkable impact in medicinal, agrochemical, and materials science research. The incorporation of an electron-withdrawing trifluoromethoxy group to the alpha-prime position could improve metabolic stability, particularly since alpha and alpha-prime carbons of pyridines are metabolically labile sites.

The brominated position provides additional synthetic versatility through its susceptibility to various cross-coupling reactions. The presence of bromine at the 2-position creates opportunities for palladium-catalyzed transformations that can introduce diverse substituents while maintaining the integrity of the trifluoromethoxy functionality. This combination of reactive bromide and stable trifluoromethoxy groups makes the compound particularly valuable as a synthetic intermediate.

Significance in Synthetic Chemistry

The synthetic importance of 2-Bromo-3-(trifluoromethoxy)pyridine stems from its dual functionality as both a substrate for further elaboration and a building block for complex molecular architectures. The compound serves as an exemplary case study in the strategic use of fluorinated heterocycles for pharmaceutical and agrochemical development. The unique combination of functional groups present in this molecule addresses several key challenges in modern synthetic chemistry, particularly in the realm of drug discovery and materials science.

The trifluoromethoxy group incorporation represents a significant synthetic achievement given the historical challenges associated with carbon-oxygen-carbon fluoride bond formation. Unlike its analogous methoxy group, the trifluoromethoxy group cannot be formed via trifluoromethylation of hard nucleophiles such as phenoxides with trifluoromethyl iodide through substitution nucleophilic bimolecular mechanism. This limitation arises from strong electron repulsion between three fluorine atoms and an incoming nucleophile, formation of energetically disfavoured trifluoromethyl carbocation transition state structures, and competing iodination of nucleophiles due to reversed electron density.

Recent methodological advances have overcome these synthetic barriers through innovative approaches to trifluoromethoxylation. Researchers have developed scalable and operationally simple protocols for regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions. These trifluoromethoxylated products serve as useful scaffolds that can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions.

Synthetic ApplicationReaction TypeKey BenefitsReference
Cross-coupling reactionsSuzuki-Miyaura couplingCarbon-carbon bond formation
Nucleophilic substitutionAmidation reactionsFunctional group installation
Transition metal catalysisPalladium-catalyzed processesVersatile synthetic transformations
Building block synthesisMulti-step sequencesComplex molecule construction

The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for drug design and development. The incorporation of both bromine and trifluoromethoxy functionalities within a single heterocyclic framework provides medicinal chemists with unprecedented opportunities to fine-tune molecular properties. The electron-withdrawing nature of both substituents can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity to biological targets while simultaneously improving metabolic stability.

The strategic positioning of the trifluoromethoxy group at the 3-position offers particular advantages for pharmaceutical applications. Since alpha and alpha-prime carbons of pyridines are metabolically labile sites, incorporation of an electron-withdrawing trifluoromethoxy group to the alpha-prime position could improve their metabolic stability. This enhancement of metabolic stability represents a crucial consideration in drug development, where improved pharmacokinetic properties can significantly impact therapeutic efficacy and safety profiles.

XLogP3

2.6

Dates

Modify: 2023-08-15

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